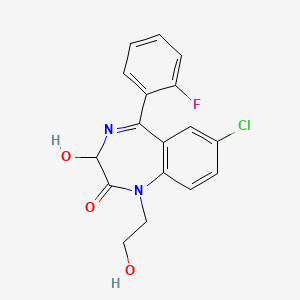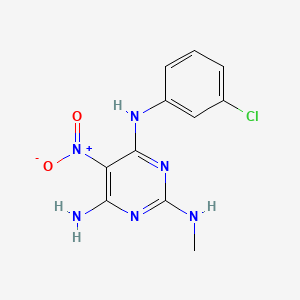
Doxefazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxefazepam is a benzodiazepine medication marketed under the brand name Doxans. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic . This compound was patented in 1972 and came into medical use in 1984 .
Scientific Research Applications
Doxefazepam has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: It is used to study the effects of benzodiazepines on the central nervous system.
Industry: It is used in the pharmaceutical industry for the production of benzodiazepine medications.
Preparation Methods
Doxefazepam can be synthesized by alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The reaction conditions involve the use of dimethylformamide as a solvent and sodium hydride as a base to facilitate the alkylation process.
Chemical Reactions Analysis
Doxefazepam undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
Doxefazepam exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors found throughout the brain and central nervous system. These GABA-mediated receptors are the target of most traditional benzodiazepine drugs. When benzodiazepine molecules bind to GABA-A receptors, they exert an allosteric effect that increases the inhibitory function of GABA receptors. This effect is achieved by increasing the opening frequency of the chloride channel found in GABA receptors, allowing the passage of negatively charged chloride ions into the neurons, leading to a hyperpolarized state. In this hyperpolarized state, the neuron is less likely to fire off electrical signals, resulting in a generalized depressive effect .
Comparison with Similar Compounds
Doxefazepam is similar to other benzodiazepines such as flurazepam and oxazepam. it is unique in its potency and duration of effects. This compound is roughly two to three times as potent as diazepam (Valium) and has a shorter duration of effects, making it suitable for treating insomnia-related issues . Other similar compounds include alprazolam (Xanax), chlordiazepoxide (Librium), clonazolam (Klonopin), lorazepam (Ativan), etizolam, triazolam (Halcion), bretazenil, and bromazepam .
properties
CAS RN |
40762-15-0 |
|---|---|
Molecular Formula |
C17H14ClFN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |
InChI Key |
VOJLELRQLPENHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Other CAS RN |
40762-15-0 |
synonyms |
1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one doxefazepam SAS 643 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)
![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)


![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663217.png)
![N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide](/img/structure/B1663218.png)
![4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1663220.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)
![N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1663224.png)
![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)
![1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide](/img/structure/B1663227.png)
![2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B1663228.png)